molecular formula C50H81N4O15P B1668237 calyculin A CAS No. 101932-71-2

calyculin A

Cat. No.: B1668237
CAS No.: 101932-71-2
M. Wt: 1009.2 g/mol
InChI Key: FKAWLXNLHHIHLA-YCBIHMBMSA-N
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Mechanism of Action

Target of Action

Calyculin A is a potent and cell-permeable inhibitor of protein phosphatase 1 (PP1) and protein phosphatase 2A (PP2A) with IC50s of 2 nM and 0.5-1 nM, respectively . These phosphatases play a crucial role in many cellular processes, including cell division and signal transduction pathways .

Mode of Action

This compound interacts with its targets (PP1 and PP2A) by inhibiting their activity . This inhibition prevents the dephosphorylation of various proteins, thereby affecting multiple signaling pathways within the cell . The compound’s ability to permeate cells enhances its interaction with these targets .

Biochemical Pathways

This compound affects several biochemical pathways due to its inhibition of PP1 and PP2A. For instance, it has been shown to enhance myosin, which results in the acceleration of anaphase chromosome movement . This suggests that this compound may play a role in cell division. Additionally, the inhibition of these phosphatases can lead to increased phosphorylation of various proteins, affecting numerous signaling pathways .

Pharmacokinetics

It is known that this compound is a cell-permeable compound , which suggests that it can be readily absorbed and distributed within the body. More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The inhibition of PP1 and PP2A by this compound leads to increased phosphorylation of various proteins, affecting multiple cellular processes . For example, it has been shown to speed up anaphase chromosome movement, suggesting a role in cell division . Furthermore, this compound has been shown to have cytotoxic effects, indicating potential anti-cancer properties .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other compounds can affect its efficacy. As an example, the risk or severity of adverse effects can be increased when this compound is combined with certain other compounds . Additionally, the compound’s stability could potentially be affected by factors such as pH and temperature.

Biochemical Analysis

Biochemical Properties

Calyculin A plays a significant role in biochemical reactions due to its ability to inhibit the activity of protein phosphatases 1 and 2A . This inhibition is similar to that of okadaic acid and the microcystins . The chemical structure of this compound is well-designed not only for enzyme inhibition but also for higher membrane permeability, which contributes to its potent cytotoxicity .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. For instance, it stimulates chemokine production by human synovial cells . It influences cell function by inducing interleukin-8 (IL-8) and monocyte chemotactic protein 1 (MCP-1) mRNA expression in synovial cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, leading to enzyme inhibition or activation, and changes in gene expression . Its mechanism of action involves the specific inhibition of protein phosphatases 1 and 2A .

Temporal Effects in Laboratory Settings

Its potent cytotoxicity and the specific inhibition of protein phosphatases suggest that it may have significant long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been fully explored. Given its potent cytotoxicity and enzyme inhibition properties, it is likely that it may have threshold effects and could potentially cause toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in metabolic pathways through its interaction with protein phosphatases 1 and 2A . These interactions could potentially affect metabolic flux or metabolite levels.

Transport and Distribution

Its chemical structure, which is designed for higher membrane permeability, suggests that it may interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

Given its potent cytotoxicity and specific inhibition of protein phosphatases, it is likely that it may be directed to specific compartments or organelles where these enzymes are located .

Preparation Methods

Synthetic Routes:

Calyculin A can be synthesized through several routes, but the most common method involves total synthesis. Researchers have successfully achieved its total synthesis by assembling the intricate ring system step by step. The synthetic process requires expertise in organic chemistry and strategic bond formations.

Reaction Conditions:

The synthesis of this compound involves intricate reactions, including cyclization, oxidation, and stereochemical control. Key reactions include macrolactonization and selective functional group transformations. Reaction conditions vary, but they often employ reagents such as Lewis acids, protecting groups, and catalysts.

Industrial Production:

While this compound is primarily obtained through total synthesis in research laboratories, industrial-scale production remains challenging due to its complexity. advancements in synthetic methodologies may pave the way for more efficient large-scale production in the future.

Chemical Reactions Analysis

Types of Reactions:

Calyculin A undergoes various chemical transformations, including:

    Oxidation: Oxidative processes modify specific functional groups.

    Reduction: Reduction reactions alter double bonds or carbonyl groups.

    Substitution: Substituents can be replaced by other functional groups.

Common Reagents and Conditions:

    Macrolactonization: Formation of the macrolide ring typically involves acid-catalyzed cyclization.

    Protecting Groups: These are essential to control selectivity during functional group transformations.

    Lewis Acids: Used for stereochemical control and cyclization reactions.

Major Products:

The primary product of this compound reactions is the intact compound itself. its derivatives, analogs, and modified forms are also of interest for further research.

Scientific Research Applications

Calyculin A has found applications in various fields:

    Chemistry: As a tool for studying protein phosphatases and their regulation.

    Biology: Investigating cellular processes, signal transduction, and cell cycle regulation.

    Medicine: Potential therapeutic applications, although further studies are needed.

    Industry: Limited due to its scarcity and complexity.

Comparison with Similar Compounds

Calyculin A stands out due to its unique structure and potent inhibitory activity. Similar compounds include Okadaic acid (another PP1/PP2A inhibitor) and Microcystins, but this compound’s distinct features set it apart.

Properties

IUPAC Name

[(2R,3R,5R,7R,8S,9S)-2-[(1S,3S,4S,5R,6R,7E,9E,11E,13Z)-14-cyano-3,5-dihydroxy-1-methoxy-4,6,8,9,13-pentamethyltetradeca-7,9,11,13-tetraenyl]-9-[(E)-3-[2-[(2S)-4-[[(2S,3S,4S)-4-(dimethylamino)-2,3-dihydroxy-5-methoxypentanoyl]amino]butan-2-yl]-1,3-oxazol-4-yl]prop-2-enyl]-7-hydroxy-4,4,8-trimethyl-1,10-dioxaspiro[4.5]decan-3-yl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H81N4O15P/c1-29(20-22-51)16-14-17-30(2)32(4)24-33(5)42(57)35(7)38(55)25-41(65-13)45-46(69-70(61,62)63)49(8,9)50(68-45)26-39(56)34(6)40(67-50)19-15-18-36-27-66-48(53-36)31(3)21-23-52-47(60)44(59)43(58)37(28-64-12)54(10)11/h14-18,20,24,27,31,33-35,37-46,55-59H,19,21,23,25-26,28H2,1-13H3,(H,52,60)(H2,61,62,63)/b16-14+,18-15+,29-20-,30-17+,32-24+/t31-,33+,34-,35-,37-,38-,39+,40-,41-,42+,43-,44-,45+,46-,50+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKAWLXNLHHIHLA-YCBIHMBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CC2(C(C(C(O2)C(CC(C(C)C(C(C)C=C(C)C(=CC=CC(=CC#N)C)C)O)O)OC)OP(=O)(O)O)(C)C)OC1CC=CC3=COC(=N3)C(C)CCNC(=O)C(C(C(COC)N(C)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H](C[C@@]2(C([C@H]([C@H](O2)[C@H](C[C@@H]([C@H](C)[C@@H]([C@H](C)/C=C(\C)/C(=C/C=C/C(=C\C#N)/C)/C)O)O)OC)OP(=O)(O)O)(C)C)O[C@H]1C/C=C/C3=COC(=N3)[C@@H](C)CCNC(=O)[C@H]([C@H]([C@H](COC)N(C)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H81N4O15P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00883097
Record name Calyculin A
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1009.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101932-71-2
Record name Calyculin A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101932-71-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Calyculin A
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Calyculin A
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02860
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Record name Calyculin A
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Record name Calyculin A
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Record name CALYCULIN A
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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